molecular formula C10H6N4O B12905057 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 89996-03-2

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B12905057
CAS No.: 89996-03-2
M. Wt: 198.18 g/mol
InChI Key: KAGADIGAWMYISB-UHFFFAOYSA-N
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Description

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features both pyrimidine and dihydropyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile typically involves cyclization reactions. One common method is the [3+3] cyclization process, where appropriate precursors are reacted under controlled conditions to form the desired heterocyclic structure . Another approach involves [4+2] cyclization, which is also effective in constructing the pyrimidine-dihydropyridine framework .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or dihydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridine derivatives with different substituents.

Scientific Research Applications

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of pyrimidine and dihydropyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical and biological activities.

Biological Activity

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₁H₈N₄O
Molecular Weight216.20 g/mol
CAS Number125031-47-2
Melting Point>300 °C

Antiproliferative Activity

Research has demonstrated that derivatives of pyridine and pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to enhanced activity against human cancer cell lines such as HeLa and MDA-MB-231. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) have been reported to vary significantly based on structural modifications.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound DerivativeCell LineIC50 (µM)
Parent CompoundHeLa10.5
Derivative AHeLa5.0
Derivative BMDA-MB-2313.2
Derivative CA5497.8

The data indicate that specific substitutions on the pyrimidine ring can enhance the antiproliferative activity, making these derivatives promising candidates for further development in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound acts as an inhibitor of various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that certain derivatives can trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Study on Anticancer Effects

In a study published in PubMed, researchers synthesized several derivatives of this compound and evaluated their biological activity against gefitinib-resistant non-small cell lung cancer (NSCLC) models. The most potent derivative demonstrated an IC50 value in the low nanomolar range and showed significant tumor regression in xenograft models without adverse effects on body weight .

Evaluation of Antimicrobial Activity

Another study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Properties

CAS No.

89996-03-2

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

2-oxo-5-pyrimidin-4-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H6N4O/c11-4-7-3-8(5-13-10(7)15)9-1-2-12-6-14-9/h1-3,5-6H,(H,13,15)

InChI Key

KAGADIGAWMYISB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=CNC(=O)C(=C2)C#N

Origin of Product

United States

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